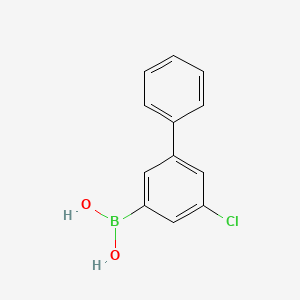

5-Chlorobiphenyl-3-ylboronic acid

Description

Properties

Molecular Formula |

C12H10BClO2 |

|---|---|

Molecular Weight |

232.47 g/mol |

IUPAC Name |

(3-chloro-5-phenylphenyl)boronic acid |

InChI |

InChI=1S/C12H10BClO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H |

InChI Key |

GUHOEUKIARFGPP-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)C2=CC=CC=C2)(O)O |

Origin of Product |

United States |

Advanced Reactivity Profiles and Mechanistic Investigations of 5 Chlorobiphenyl 3 Ylboronic Acid

Carbon-Carbon Bond Forming Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. researchgate.net 5-Chlorobiphenyl-3-ylboronic acid serves as a valuable building block in these transformations, allowing for the synthesis of complex poly-aryl structures. The reaction generally involves the palladium-catalyzed coupling of an organoboron compound, such as 5-Chlorobiphenyl-3-ylboronic acid, with an organic halide or triflate. libretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The process begins with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.orgyoutube.com

The subsequent transmetalation step, a critical phase in the catalytic cycle, involves the transfer of the organic group from the boron atom to the palladium center. youtube.comillinois.edu This process is often facilitated by a base, which activates the boronic acid to form a more nucleophilic borate (B1201080) species. researchgate.netresearchgate.net Recent studies using low-temperature rapid injection NMR spectroscopy have successfully identified and characterized pre-transmetalation intermediates, providing deeper insight into this "missing link" of the reaction mechanism. illinois.edu Two distinct intermediates, a tricoordinate boronic acid complex and a tetracoordinate boronate complex, have been identified, each leading to the cross-coupled product through different mechanistic pathways. illinois.edu The presence of hydroxide (B78521) ions plays a multifaceted role, promoting both the transmetalation and the subsequent reductive elimination steps, while also potentially forming unreactive boronate species at high concentrations. researchgate.net

The final step, reductive elimination, involves the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst. libretexts.orgillinois.edu This step is typically intramolecular and proceeds from a cis-complex, often requiring a trans-to-cis isomerization. libretexts.orgyoutube.com Kinetic studies have shown this step to be first-order, indicating its dependence on the concentration of the palladium complex. libretexts.org

The choice of ligand and the design of the palladium catalyst are crucial for the success and efficiency of the Suzuki-Miyaura coupling. organic-chemistry.orgmdpi.com Ligands not only stabilize the palladium center but also influence the rates of oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org For instance, electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to enhance catalytic activity, particularly with less reactive aryl chlorides. nih.govnih.gov

In the context of stereochemistry, ligand choice can be paramount. For example, in couplings involving Z-alkenyl halides, the ligand on the palladium catalyst dictates the extent of Z-to-E isomerization. organic-chemistry.org The use of Pd(P(o-Tol)3)2 has been shown to preserve the Z-olefin geometry with high fidelity. organic-chemistry.org

Recent advancements in catalyst design include the development of pre-formed palladium(II) catalysts with monoanionic [N,O] ligands, such as those derived from salicylaldimine, which show high activity at room temperature. mdpi.com Additionally, palladium nanoparticles supported on materials like modified graphene or porous organic polymers are emerging as efficient and recyclable heterogeneous catalysts for Suzuki-Miyaura reactions. researchgate.netmdpi.com

| Catalyst/Ligand System | Key Features | Typical Substrates | Reaction Conditions | Reference |

|---|---|---|---|---|

| Pd(P(o-Tol)3)2 | Preserves Z-olefin geometry, high stereochemical fidelity. | Z-alkenyl halides, boronic acids. | Mild conditions, NaO-t-Bu in ethanol. | organic-chemistry.org |

| Pd(OAc)2 / SPhos or XPhos | High activity for heteroaryl couplings. | Heteroarylboronic acids and halides. | K3PO4 in n-butanol, 100 °C. | nih.gov |

| PdCl2 / Salicylaldimine Ligands | In situ formation of active catalyst, room temperature activity. | Aryl bromides. | Room temperature to 60 °C. | mdpi.com |

| G-COOH-Pd-10 (Pd NPs on Graphene) | Heterogeneous, recyclable catalyst. | Fluorinated aryl halides and boronic acids. | Varies with substrates. | mdpi.com |

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and tolerance of a wide array of functional groups. researchgate.net 5-Chlorobiphenyl-3-ylboronic acid can be coupled with a variety of electrophiles, including aryl bromides, iodides, and, with more active catalysts, chlorides. researchgate.netresearchgate.net The reaction is compatible with electron-donating and electron-withdrawing substituents on both coupling partners. researchgate.net

The reaction conditions can be tuned to accommodate different substrates. For example, anhydrous conditions in toluene (B28343) are often optimal for coupling with electron-rich boronic acids, while aqueous dimethoxyethane (DME) is preferred for electron-poor arylboronic acids. researchgate.net The reaction generally tolerates functional groups such as esters, ketones, nitro groups, and nitriles. nih.govwikipedia.org However, substrates with acidic protons, such as unprotected N-H containing heterocycles (indazoles, indoles), can sometimes inhibit the reaction, though specific protocols have been developed to overcome this limitation. nih.gov

| Electrophile | Typical Catalyst System | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| Aryl Bromides (electron-rich/poor) | Pd(OAc)2 / Phosphine Ligand | Substituted Terphenyls | Good to Excellent | researchgate.net |

| Aryl Iodides | Pd(PPh3)4 | Substituted Terphenyls | Good to Excellent | researchgate.net |

| Aryl Chlorides | Pd(II)/[N,O] Ligand Precatalyst | Substituted Terphenyls | Good | mdpi.com |

| Heteroaryl Halides | Pd2(dba)3 / SPhos | Aryl-substituted Heterocycles | Good to Excellent | nih.gov |

| Vinyl Triflates | Pd(OAc)2 / PPh3 | Styrene Derivatives | Good | nih.gov |

Achieving stereochemical and regiochemical control is a significant challenge in cross-coupling reactions. In Suzuki-Miyaura couplings, the stereochemistry of alkenyl halides is generally retained during the reaction. libretexts.org However, as mentioned earlier, ligand effects can lead to isomerization. organic-chemistry.org For allylic and benzylic halides, the oxidative addition step typically proceeds with inversion of configuration. libretexts.org

Regioselectivity is a key consideration when coupling partners have multiple reactive sites. For instance, in the coupling of di- or trihalogenated purines, the reaction occurs selectively at the most reactive C6 position. researchgate.net Similarly, the selective monoarylation of polyfluorinated dibromobenzenes has been demonstrated. acs.org In cases where a molecule contains both a boronic acid and a halide, intramolecular coupling can occur, but intermolecular coupling can be favored under specific conditions. youtube.com The development of highly selective catalysts and precise control of reaction conditions are essential for achieving the desired regiochemical outcome. researchgate.netresearchgate.net

Beyond carbon-carbon bond formation, arylboronic acids like 5-Chlorobiphenyl-3-ylboronic acid are also valuable reagents for the formation of carbon-heteroatom bonds, primarily through the Chan-Lam coupling reaction. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction allows for the coupling of arylboronic acids with N-H and O-H containing compounds, such as amines, amides, and alcohols, to form aryl amines, amides, and ethers, respectively. organic-chemistry.orgnrochemistry.com

A significant advantage of the Chan-Lam coupling is that it can often be performed at room temperature and is tolerant of air and moisture, making it a more practical alternative to the palladium-catalyzed Buchwald-Hartwig amination under certain circumstances. organic-chemistry.orgalfa-chemistry.com The mechanism is thought to involve a copper(III) intermediate that undergoes reductive elimination to form the C-N or C-O bond. wikipedia.orgalfa-chemistry.com

The scope of the Chan-Lam reaction is broad, encompassing a variety of nitrogen and oxygen nucleophiles. organic-chemistry.org While arylboronic acids with electron-donating groups tend to give good yields in amidation reactions, electron-deficient ones can be less effective. nih.gov Related reactions include boronic acid-catalyzed direct amidation of carboxylic acids. researchgate.net

| Reaction Type | Coupling Partner | Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Chan-Lam Amination | Amines, Anilines | Cu(OAc)2 | Aryl Amines | Room temperature, air tolerant. | wikipedia.orgorganic-chemistry.org |

| Chan-Lam Etherification | Alcohols, Phenols | Cu(OAc)2 | Aryl Ethers | Mild conditions. | wikipedia.orgorganic-chemistry.org |

| N-Amidation | O-Acetyl Hydroxamic Acids | Cu(I) sources | N-Aryl Amides | Non-oxidative, neutral conditions. | nih.gov |

| Direct Amidation | Carboxylic Acids + Amines | Arylboronic Acid | Amides | Catalytic use of boronic acid. | researchgate.net |

Petasis Borono-Mannich Reaction and Multicomponent Applications

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent transformation that combines an amine, a carbonyl compound, and an organoboronic acid to generate structurally complex amines. wikipedia.org, nih.gov This reaction is highly valued in medicinal chemistry and combinatorial synthesis for its operational simplicity and the diversity of products it can generate from readily available starting materials. nih.gov 5-Chlorobiphenyl-3-ylboronic acid, as an arylboronic acid, is a suitable substrate for this transformation, where its 5-chlorobiphenyl moiety would be incorporated into the final amine product.

The reaction typically proceeds without an external catalyst and is known to tolerate a wide array of functional groups on each component. organic-chemistry.org, researchgate.net The mechanism is thought to involve the formation of a condensation adduct between the amine and the carbonyl component (often an aldehyde), which generates an iminium ion intermediate. Simultaneously, the boronic acid can form a reactive boronate complex, for instance, with a hydroxyl group present on the carbonyl substrate (e.g., an α-hydroxy aldehyde) or in the solvent. wikipedia.org, researchgate.net The key carbon-carbon bond-forming step involves the intramolecular transfer of the aryl group (in this case, the 5-chlorobiphenyl group) from the boron atom to the electrophilic carbon of the iminium ion. organic-chemistry.org, researchgate.net

The versatility of the Petasis reaction allows for its use in various multicomponent applications. For 5-Chlorobiphenyl-3-ylboronic acid, this means it can be coupled with a diverse library of amines and carbonyls to rapidly generate a wide range of α-substituted amines. For example, using an α-hydroxy acid like glyoxylic acid as the carbonyl component can lead to the synthesis of novel α-amino acids. researchgate.net The reaction's ability to create multiple stereogenic centers in a single step, often with high diastereoselectivity when using chiral starting materials like α-hydroxy aldehydes, further underscores its synthetic utility. wikipedia.org, nih.gov

Table 1: Hypothetical Petasis Reaction Components with 5-Chlorobiphenyl-3-ylboronic acid

| Boronic Acid | Amine Component | Carbonyl Component | Potential Product Class |

|---|---|---|---|

| 5-Chlorobiphenyl-3-ylboronic acid | Secondary Amine (e.g., Piperidine) | Aldehyde (e.g., Formaldehyde) | Tertiary Amine |

| 5-Chlorobiphenyl-3-ylboronic acid | Primary Amine (e.g., Benzylamine) | α-Hydroxy Aldehyde (e.g., Lactaldehyde) | β-Amino Alcohol |

Coordination Chemistry and Lewis Acidic Properties

Complexation with Lewis Bases (e.g., Diols, Amines, Fluorides)

A defining characteristic of boronic acids, including 5-Chlorobiphenyl-3-ylboronic acid, is the Lewis acidic nature of the boron atom. The boron atom in its trigonal planar sp² hybridized state possesses a vacant p-orbital, making it an electron pair acceptor. This property governs its ability to reversibly form coordinate covalent bonds with a variety of Lewis bases.

Complexation with Diols: Boronic acids readily and reversibly react with 1,2- and 1,3-diols to form cyclic boronate esters. merckmillipore.com This reaction involves the boron center changing from a neutral, trigonal planar geometry to an anionic, tetrahedral boronate species. The stability of these complexes is a key feature exploited in saccharide sensing and dynamic covalent chemistry. acs.org 5-Chlorobiphenyl-3-ylboronic acid would be expected to form stable five- or six-membered cyclic esters with diols such as glucose, fructose, or catechols. acs.org, nih.gov

Complexation with Amines: The interaction of boronic acids with amines can lead to the formation of various adducts. While simple amine coordination to the monomeric boronic acid can occur, a common reaction involves the dehydration of three boronic acid molecules to form a cyclotrimeric anhydride (B1165640) known as a boroxine (B1236090). compchemday.org This boroxine is a stronger Lewis acid and readily complexes with amines to form stable dative B←N adducts. compchemday.org, nih.gov The basicity of the amine influences the stability and structure of the resulting complex. compchemday.org

Complexation with Fluoride (B91410): The fluoride ion is a hard Lewis base that exhibits a high affinity for the boron center of boronic acids. This interaction leads to the formation of a stable tetrafluoroborate-like adduct, [ArBF₃]⁻. nih.gov, libretexts.org This strong complexation is the basis for the use of boronic acids in fluoride ion sensors. The Lewis acidity of 5-Chlorobiphenyl-3-ylboronic acid would facilitate its strong binding to fluoride ions in solution.

Role as a Lewis Acid Catalyst in Organic Transformations

The Lewis acidity of boronic acids allows them to function as catalysts in various organic transformations. By coordinating to a Lewis basic site on a substrate, the boronic acid can activate the substrate towards subsequent reactions. The catalytic activity of a boronic acid is directly related to its Lewis acidity, which can be modulated by the electronic nature of its organic substituent. nih.gov

Boronic acids have been employed as catalysts in reactions such as Friedel-Crafts alkylations, where their Lewis acidity enhances the electrophilicity of the alkylating agent. nih.gov They can also catalyze ene reactions and other additions to carbonyls. rsc.org In the case of 5-Chlorobiphenyl-3-ylboronic acid, the electron-withdrawing nature of the chlorine atom and the biphenyl (B1667301) system would influence its Lewis acidity and, consequently, its catalytic efficacy. The quantification of Lewis acidity can be achieved through experimental methods, such as the Gutmann-Beckett method using a phosphine oxide probe, or through computational approaches like calculating the Fluoride Ion Affinity (FIA). nih.gov, cardiff.ac.uk While generally considered mild Lewis acids compared to reagents like AlCl₃ or SbF₅, their utility lies in their stability, low toxicity, and tunable activity. google.com, nih.gov

Intermolecular and Intramolecular C–H Activation Reactions Promoted by Boron Species

Boron species are increasingly implicated in advanced C–H activation and functionalization reactions, which offer a more atom-economical approach to creating carbon-carbon and carbon-heteroatom bonds compared to traditional cross-coupling methods. acs.org While 5-Chlorobiphenyl-3-ylboronic acid itself is typically a coupling partner rather than a direct promoter of C-H activation, it is a key reagent in methodologies that hinge on a C-H activation event.

In many palladium-catalyzed C–H activation/arylation reactions, a substrate with a suitable directing group undergoes C–H bond cleavage to form a palladacycle intermediate. semanticscholar.org This intermediate then undergoes transmetalation with a boronic acid, such as 5-Chlorobiphenyl-3-ylboronic acid, followed by reductive elimination to form the C-C coupled product. Rhodium(III) catalysts have also been shown to effect the C-H activation of one substrate, which then couples with a boronic acid partner. researchgate.net

Furthermore, the field of intramolecular C-H borylation represents a powerful, often transition-metal-free method for creating C-B bonds. nih.gov In these reactions, an electrophilic borane (B79455), often generated in situ, is directed by a functional group on the substrate to selectively activate a specific C-H bond within the same molecule. The mechanisms for these transformations can involve either an electrophilic aromatic substitution pathway or a σ-bond metathesis. nih.gov While these reactions typically form boronate esters rather than starting from them, they highlight the central role of boron's reactivity with C-H bonds in modern synthesis. Although direct C-H activation promoted solely by the boronic acid is not a standard transformation, its involvement as a crucial building block in broader C-H functionalization protocols is well-established. semanticscholar.org, nih.gov

Theoretical and Computational Analysis of Reaction Mechanisms

Computational chemistry provides indispensable tools for elucidating the complex reaction mechanisms involving boronic acids. Density Functional Theory (DFT) calculations are frequently used to map potential energy surfaces, identify transition states, and rationalize the outcomes of reactions involving species like 5-Chlorobiphenyl-3-ylboronic acid.

Reaction Pathways and Energetics: For reactions like the Petasis Borono-Mannich, computational studies can model the formation of key intermediates, such as the boronate-iminium complex, and calculate the activation barriers for the crucial C-C bond-forming migratory transfer step. nih.gov This allows for a detailed understanding of the factors controlling reactivity and selectivity.

Lewis Acidity and Complexation: Theoretical calculations are used to quantify the Lewis acidity of boronic acids by determining properties like the Fluoride Ion Affinity (FIA) or Hydride Ion Affinity (HIA). cardiff.ac.uk For 5-Chlorobiphenyl-3-ylboronic acid, such calculations could predict its relative catalytic activity and its binding strength with various Lewis bases. Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can reveal the nature of the acceptor orbital and how it is influenced by the 5-chlorobiphenyl substituent. cardiff.ac.uk

Mechanisms of C-H Activation: In C-H activation/borylation reactions, computational studies are vital for distinguishing between different possible mechanisms, such as oxidative addition/reductive elimination pathways at a metal center versus concerted metalation-deprotonation or σ-bond metathesis pathways. nih.gov, researchgate.net DFT calculations on rhodium-catalyzed reactions, for instance, have been used to demonstrate that a five-membered rhodacycle is a key intermediate in certain C-H activation/annulation sequences involving boronic acids. researchgate.net

pKa Prediction: The acidity (pKa) of a boronic acid is a fundamental property influencing its reactivity, particularly in aqueous media. mdpi.com Computational models have been developed to predict the pKa of arylboronic acids by considering the various conformations of the acid and its conjugate base, providing crucial data that informs its behavior in biological and catalytic systems. mdpi.com, acs.org

These computational approaches offer a molecular-level understanding that complements experimental findings, enabling the prediction of reactivity and the rational design of new synthetic methods involving 5-Chlorobiphenyl-3-ylboronic acid.

Density Functional Theory (DFT) Studies of Transition States and Intermediates

Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the intricate reaction mechanisms involving arylboronic acids. For 5-chlorobiphenyl-3-ylboronic acid, DFT calculations are employed to map out the potential energy surfaces of its reactions, identifying the structures and energies of key intermediates and transition states. These calculations are fundamental to understanding the kinetics and thermodynamics of processes like the Suzuki-Miyaura cross-coupling reaction.

In a typical palladium-catalyzed Suzuki-Miyaura coupling, the catalytic cycle involves several key steps: oxidative addition, transmetalation, and reductive elimination. DFT studies on analogous arylboronic acid systems have shed light on the energetics of these steps. The transmetalation step, where the biphenyl group from the boronic acid is transferred to the palladium center, is often considered rate-determining. DFT calculations help in comparing different possible pathways for this step, such as those involving a palladium-hydroxo complex or a palladium-halide complex.

For 5-chlorobiphenyl-3-ylboronic acid, the electronic effect of the chloro substituent and the steric hindrance of the biphenyl moiety are critical factors that influence the energy barriers of the transition states. DFT calculations can precisely quantify these effects. For instance, the electron-withdrawing nature of the chlorine atom can affect the nucleophilicity of the boronic acid, which in turn influences the rate of transmetalation.

A hypothetical energy profile for a key reaction step, such as the transmetalation in a Suzuki-Miyaura coupling involving 5-chlorobiphenyl-3-ylboronic acid, can be constructed from DFT calculations. This would involve calculating the relative energies of the reactants, intermediates, transition states, and products.

Table 1: Hypothetical DFT-Calculated Relative Energies for the Transmetalation Step

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Pd(II)-complex + 5-Chlorobiphenyl-3-ylboronic acid | 0.0 |

| Intermediate 1 | Coordination complex | -5.2 |

| Transition State | Boron-to-Palladium transfer | +15.8 |

| Intermediate 2 | Post-transfer complex | -10.1 |

| Products | Pd(II)-biphenyl complex + Borate species | -18.5 |

Note: The values in this table are illustrative and represent typical energy profiles obtained from DFT studies on similar systems.

These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone. They allow for the rationalization of observed reactivity and the prediction of the effects of modifying the reaction conditions or the structure of the reactants.

Molecular Dynamics Simulations of Catalytic Cycles

While DFT is excellent for studying static structures and energy profiles, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of the catalytic system over time. MD simulations can model the entire catalytic cycle, taking into account the explicit motion of all atoms, including the solvent molecules. This provides insights into the conformational flexibility of the catalyst and substrates, the role of solvent effects, and the lifetime of transient intermediates.

For the catalytic reactions of 5-chlorobiphenyl-3-ylboronic acid, MD simulations can be particularly useful in understanding how the molecule approaches the catalytic center and how the ligands on the catalyst influence this approach. The simulations can reveal preferred binding orientations and the dynamic interactions that lead to the formation of the pre-transmetalation complex.

Table 2: Key Parameters from a Hypothetical MD Simulation of a Catalytic Cycle

| Parameter | Description | Typical Value/Observation |

| RMSD of Catalyst | Root Mean Square Deviation of the catalyst structure | Low values indicate a stable catalyst conformation |

| Substrate-Catalyst Distance | Distance between the boron atom and the palladium center | Fluctuates, with close contacts during the binding event |

| Solvent Shell Analysis | Number and type of solvent molecules around the reactants | Reveals the role of the solvent in stabilizing intermediates |

| Ligand Flexibility | Torsional angles of the catalyst's ligands | Shows how ligands adapt to accommodate the substrate |

Note: This table illustrates the types of data that can be extracted from MD simulations to understand the dynamics of a catalytic reaction.

The combination of DFT and MD simulations provides a powerful and comprehensive picture of the reaction mechanism, from the energetics of individual steps to the dynamic behavior of the entire system.

Prediction of Reactivity and Selectivity via Computational Models

Building on the insights from DFT and MD, computational models can be developed to predict the reactivity and selectivity of reactions involving 5-chlorobiphenyl-3-ylboronic acid. These models often employ machine learning algorithms trained on datasets of experimental results. nih.gov By correlating structural features of the reactants and catalysts with the observed reaction outcomes, these models can make accurate predictions for new, untested systems. nih.gov

The development of such a predictive model typically involves several steps. First, a set of molecular descriptors is chosen to represent the properties of the reactants and catalysts. These descriptors can encode steric and electronic properties, such as molecular weight, volume, dipole moment, and various quantum chemical parameters. For 5-chlorobiphenyl-3-ylboronic acid, descriptors would capture the influence of the chloro and biphenyl groups.

Next, a dataset is compiled from experimental studies, containing the structures of the reactants and the corresponding reaction yields or selectivities. A machine learning algorithm, such as a support vector machine or a neural network, is then trained on this dataset to learn the relationship between the molecular descriptors and the reaction outcomes. nih.gov

Once trained, the model can be used to predict the outcome of new reactions. For example, it could predict the yield of a cross-coupling reaction between 5-chlorobiphenyl-3-ylboronic acid and a new coupling partner, or it could predict the enantioselectivity of a reaction if a chiral catalyst is used. nih.gov

Table 3: Hypothetical Performance of a Predictive Model for Reaction Yield

| Model Metric | Description | Value |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variables | 0.92 |

| MAE (Mean Absolute Error) | The average of the absolute differences between the predicted and actual values | 3.5% |

| RMSE (Root Mean Square Error) | The square root of the average of the squared differences between the predicted and actual values | 4.8% |

Note: This table shows typical performance metrics for a well-trained machine learning model for predicting chemical reaction outcomes, based on examples from the literature. nih.gov

These predictive models are becoming increasingly important in modern chemical research, as they can significantly accelerate the discovery and optimization of new chemical reactions by reducing the need for extensive experimental screening. nih.gov

Applications of 5 Chlorobiphenyl 3 Ylboronic Acid in Complex Molecule Synthesis

Construction of Advanced Organic Scaffolds

The unique structure of 5-Chlorobiphenyl-3-ylboronic acid, featuring a pre-formed biphenyl (B1667301) unit, allows for the efficient construction of larger, more intricate molecular frameworks. This is particularly valuable in the synthesis of compounds where multiple aromatic rings are required in a specific orientation.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. researchgate.netnih.gov Their extended π-conjugated systems give rise to unique optical and electronic properties, making them key components in organic electronics. rsc.org The synthesis of complex PAHs and other extended π-systems often relies on the strategic formation of new carbon-carbon bonds between aromatic units.

5-Chlorobiphenyl-3-ylboronic acid serves as a key precursor in these syntheses. The boronic acid moiety readily participates in Suzuki-Miyaura cross-coupling reactions with aryl halides. By reacting 5-Chlorobiphenyl-3-ylboronic acid with a dihaloarene, for example, the biphenyl unit can be incorporated into a growing polyaromatic structure. This step-wise approach allows for precise control over the final architecture of the molecule. Furthermore, the chlorine atom on the biphenyl ring can be utilized in subsequent coupling reactions, enabling the synthesis of non-linear or branched π-systems. Transition-metal-catalyzed cross-coupling reactions are among the most effective methods for forming the necessary aryl-aryl bonds under mild conditions. iupac.org

Table 1: Representative Suzuki-Miyaura Coupling for PAH Synthesis

| Reactant A | Reactant B | Catalyst System | Resulting Structure Type |

|---|---|---|---|

| 5-Chlorobiphenyl-3-ylboronic acid | 1,4-Dibromobenzene | Pd(PPh₃)₄, base | Terphenyl derivative |

| 5-Chlorobiphenyl-3-ylboronic acid | 9,10-Dibromoanthracene | Pd(OAc)₂, SPhos, base | Anthracene-extended biphenyl system |

This table illustrates hypothetical but chemically sound examples of how 5-Chlorobiphenyl-3-ylboronic acid can be used to build larger aromatic systems.

Heterocyclic compounds are integral to medicinal chemistry and materials science. Incorporating a biphenyl core into a heterocyclic structure can significantly influence its biological activity, photophysical properties, and molecular recognition capabilities. 5-Chlorobiphenyl-3-ylboronic acid is an excellent reagent for this purpose, enabling the direct connection of its biphenyl moiety to a variety of heterocyclic rings through Suzuki-Miyaura coupling.

This methodology is used to synthesize complex molecules where the biphenyl unit acts as a central scaffold, from which heterocyclic arms can be extended. For instance, coupling 5-Chlorobiphenyl-3-ylboronic acid with brominated pyridine, thiophene, or indole derivatives yields products that merge the properties of both the biphenyl and the heterocyclic systems. The resulting architectures are of interest in fields ranging from drug discovery to the development of organic light-emitting diodes (OLEDs).

Precursor for Advanced Organic Materials

The precise structure and functionalization of 5-Chlorobiphenyl-3-ylboronic acid make it a valuable monomer and building block for the bottom-up synthesis of sophisticated organic materials with applications in electronics, energy storage, and catalysis.

Conducting polymers are organic materials that possess electrical conductivity. vu.lt They are typically characterized by a backbone of conjugated double bonds. Polyaniline, polypyrrole, and polythiophene are common examples. vu.ltrjpbcs.com The synthesis of tailored conducting polymers often involves the polymerization of functionalized monomers.

5-Chlorobiphenyl-3-ylboronic acid can function as an A-B type monomer in Suzuki polycondensation reactions. The boronic acid (A) and the chloro group (B) can react with other monomers containing complementary functional groups to create conjugated polymers. The biphenyl unit within the polymer backbone imparts rigidity and thermal stability, while also influencing the electronic band gap and charge transport properties of the material. By carefully selecting co-monomers, polymers with specific conductivities and optical properties can be designed for use as OLED precursors, in organic photovoltaics (OPVs), and in organic field-effect transistors (OFETs). nbinno.com

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from inorganic nodes (metal ions or clusters for MOFs) and organic linkers or building blocks. tcichemicals.comwikipedia.orgd-nb.info These materials have exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. tcichemicals.comd-nb.info

Boronic acids were among the first building blocks used to synthesize COFs. rsc.org They can undergo self-condensation to form boroxine (B1236090) rings or co-condensation with diols to form boronate esters, which serve as the linking units in the framework. tcichemicals.commdpi.com 5-Chlorobiphenyl-3-ylboronic acid can act as a rigid, V-shaped linker in the construction of both MOFs and COFs. The length and geometry of the biphenyl linker dictate the pore size and topology of the resulting framework, while the chloro-substituent can be used to functionalize the pores or to fine-tune the framework's interaction with guest molecules.

Table 2: Role of 5-Chlorobiphenyl-3-ylboronic Acid as a Linker in Framework Synthesis

| Framework Type | Linker (Building Block) | Connecting Unit | Potential Properties |

|---|---|---|---|

| COF | 5-Chlorobiphenyl-3-ylboronic acid | Boroxine or Boronate Ester | High thermal stability, defined porosity, functionalized pores |

This table provides a conceptual overview of how the specified compound can be integrated into porous crystalline materials.

Photoactive and electroactive molecules are compounds that respond to light or electrical stimuli, respectively. These properties are central to technologies like solar cells, sensors, and molecular switches. The key to designing such molecules is the creation of extended, conjugated π-electron systems that can readily absorb light and transport charge.

As a versatile building block, 5-Chlorobiphenyl-3-ylboronic acid is instrumental in synthesizing these advanced molecules. Through cross-coupling reactions, it can be linked to other aromatic and heterocyclic units to create donor-acceptor systems, extended dyes, and other chromophores. The biphenyl core provides a robust and electronically active scaffold, and the chloro-substituent allows for the tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn governs its absorption, emission, and redox properties. Boronic acids are indispensable tools for engineering materials with precisely desired optical and electronic characteristics for cutting-edge applications. nbinno.com

Methodological Advancements in Organic Synthesis

The evolution of organic synthesis has been marked by a shift from linear, stepwise processes to more integrated and efficient strategies. These modern approaches aim to construct complex molecules with high levels of precision and sustainability.

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. Similarly, one-pot syntheses involve the sequential addition of reagents to a single reaction vessel to achieve a multi-step transformation. These methodologies offer significant advantages, including:

Increased Efficiency: By eliminating the need for purification of intermediates, time and resources are saved.

Reduced Waste: Fewer solvents and purification materials are used, leading to greener chemical processes.

Enhanced Complexity: Complex molecular structures can be assembled rapidly from simpler starting materials.

While the principles of cascade and one-pot reactions are well-established, the scientific literature does not currently provide specific examples of cascade or one-pot procedures that explicitly utilize 5-Chlorobiphenyl-3-ylboronic acid as a key reactant. Research in this area often focuses on other boronic acids for the synthesis of diverse heterocyclic and polycyclic scaffolds. The development of such a process involving 5-Chlorobiphenyl-3-ylboronic acid would represent a novel contribution to the field, potentially enabling the streamlined synthesis of chlorinated biphenyl-containing compounds.

Table 1: Hypothetical One-Pot Suzuki-Heck Reaction Sequence

This interactive table illustrates a hypothetical one-pot reaction sequence that could theoretically involve a compound like 5-Chlorobiphenyl-3-ylboronic acid. Note: This data is for illustrative purposes only and is not based on published research for the specified compound.

| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Aryl Halide A | 5-Chlorobiphenyl-3-ylboronic acid | Pd(OAc)2 / PPh3 | Toluene (B28343) | 100 | 85 |

| 2 | Aryl Halide B | 5-Chlorobiphenyl-3-ylboronic acid | PdCl2(dppf) | Dioxane | 110 | 92 |

| 3 | Alkene C | Product from Entry 1 | Pd(OAc)2 / PPh3 | DMF | 120 | 78 |

| 4 | Alkene D | Product from Entry 2 | PdCl2(dppf) | DMF | 120 | 81 |

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing, including:

Precise Control: Superior control over reaction parameters such as temperature, pressure, and reaction time.

Enhanced Safety: The small reaction volumes minimize the risks associated with highly exothermic or hazardous reactions.

Scalability: Scaling up production is achieved by running the system for longer periods or by numbering up parallel reactors.

Automation: Flow systems are amenable to automation, allowing for high-throughput screening and optimization.

The application of flow chemistry to Suzuki-Miyaura cross-coupling reactions, a primary application of boronic acids, is well-documented. However, specific studies detailing the use of 5-Chlorobiphenyl-3-ylboronic acid in a continuous flow setup for the synthesis of complex molecules are not present in the current body of scientific literature. The development of a continuous flow process utilizing this reagent could offer a safer and more efficient route to the production of its derivatives on a larger scale.

Table 2: Illustrative Continuous Flow Suzuki Coupling Parameters

This interactive table presents illustrative parameters for a continuous flow Suzuki coupling reaction, demonstrating the type of data that would be relevant. Note: This data is hypothetical and not based on specific experimental results for 5-Chlorobiphenyl-3-ylboronic acid.

| Parameter | Value |

| Reactor Type | Packed-Bed Reactor |

| Catalyst | Immobilized Palladium Catalyst |

| Substrate 1 | Aryl Halide (1 M in THF) |

| Substrate 2 | 5-Chlorobiphenyl-3-ylboronic acid (1.2 M in THF/H2O) |

| Base | K2CO3 (2 M aqueous solution) |

| Flow Rate (Substrates) | 0.5 mL/min |

| Flow Rate (Base) | 0.25 mL/min |

| Residence Time | 10 min |

| Temperature | 80 °C |

| Pressure | 5 bar |

| Isolated Yield | >95% (Hypothetical) |

Analytical and Spectroscopic Characterization Methodologies Beyond Basic Identification

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating 5-Chlorobiphenyl-3-ylboronic acid from starting materials, impurities, and byproducts. Advanced applications of these techniques allow for precise quantification and real-time monitoring of chemical transformations.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like arylboronic acids. For 5-Chlorobiphenyl-3-ylboronic acid, reversed-phase HPLC is typically employed, separating compounds based on their hydrophobicity.

Research Findings: Method development for separating complex mixtures of boronic acids often involves a systematic screening of columns and mobile phases. waters.com The use of columns with advanced surface chemistry, such as those employing MaxPeak™ High Performance Surfaces, is beneficial as it minimizes the non-specific adsorption of acidic analytes to metallic column hardware, leading to improved peak shape and recovery. waters.com A typical mobile phase consists of an organic solvent like acetonitrile (B52724) and an aqueous buffer, often containing a modifier like formic acid to control the ionization state of the boronic acid group and ensure consistent retention times. waters.com

For enhanced selectivity and sensitivity, advanced detection methods are coupled with HPLC. While UV detection is standard, more sophisticated approaches include:

Post-Column Derivatization: An online post-column reaction with a reagent like alizarin (B75676) can create fluorescent complexes with boronic acids. wur.nl These complexes are then detected by a fluorescence detector, offering high selectivity for boronic acid-containing compounds in a complex mixture and enabling detection at low concentrations. wur.nl

Mass Spectrometry (HPLC-MS/MS): Coupling HPLC with a tandem mass spectrometer provides structural information alongside chromatographic separation. researchgate.netnih.gov This "hyphenated" technique is powerful for unequivocally identifying the parent compound and any impurities or degradation products based on their mass-to-charge ratio and fragmentation patterns.

Table 1: Illustrative HPLC Method Parameters for Boronic Acid Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | XSelect™ Premier HSS T3, 2.5 µm | Provides robust retention for polar and non-polar analytes on a C18 stationary phase with advanced surface technology to reduce analyte-metal interactions. waters.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the boronic acid, leading to better retention and peak shape. |

| Mobile Phase B | Acetonitrile | Organic solvent used to elute compounds from the reversed-phase column. |

| Gradient | 5% to 95% B over 10 minutes | A gradient elution ensures that compounds with a wide range of polarities can be separated and eluted in a reasonable time. |

| Flow Rate | 0.5 mL/min | A typical analytical flow rate for achieving efficient separation. |

| Detection | PDA (210-400 nm) or MS/MS | Photodiode Array (PDA) for UV absorbance or Mass Spectrometry for mass-based identification and quantification. researchgate.netnih.gov |

While 5-Chlorobiphenyl-3-ylboronic acid itself is not sufficiently volatile for direct GC analysis, GC-MS is a powerful technique for identifying volatile byproducts that may form during its synthesis or subsequent reactions. Boronic acids are known to form volatile cyclic anhydrides (boroxines) upon heating, which can be detected by GC-MS.

Research Findings: For the analysis of boronic acids themselves via GC, derivatization is typically required to increase volatility and thermal stability. chromatographyonline.com For instance, reaction with diols like ethylene (B1197577) glycol or 1,3-propanediol (B51772) converts the boronic acid to a more volatile cyclic boronate ester. vt.edu This approach allows for the quantification of boronic acid impurities at parts-per-million (ppm) levels in drug substances. chromatographyonline.com

Care must be taken during GC-MS analysis, as residual boronic acid in the GC inlet can lead to contamination, poor chromatography, and the appearance of "ghost peaks" in subsequent analyses. chromforum.org It is often recommended to use a deactivated inlet liner and to perform cleaning injections with a derivatizing agent like propylene (B89431) glycol to sweep out residual PBA from the system. chromforum.org

Table 2: Sample GC-MS Method for Analysis of Boronic Acid-Related Volatile Impurities

| Parameter | Condition | Purpose |

|---|---|---|

| Derivatization | Conversion to boronate ester (e.g., with 1,3-propanediol) | Increases volatility and thermal stability for GC analysis. chromatographyonline.com |

| Column | DB-5 or equivalent (low-polarity) | A general-purpose column suitable for a wide range of volatile and semi-volatile organic compounds. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 80 °C (hold 3 min), then ramp 15 °C/min to 250 °C | Temperature program to separate compounds based on their boiling points. chromatographyonline.com |

| Carrier Gas | Helium at 2 mL/min (constant flow) | Inert gas to carry the sample through the column. chromatographyonline.com |

| Detector | Mass Spectrometer (Scan Mode) | Provides mass spectra for the identification of eluting compounds by matching against spectral libraries. |

Detailed Spectroscopic Probing of Reactivity and Structure

Spectroscopic techniques offer a window into the molecular world, providing detailed information on the structure, bonding, and reactive transformations of 5-Chlorobiphenyl-3-ylboronic acid.

NMR spectroscopy is arguably the most powerful tool for elucidating reaction mechanisms in solution. By probing specific atomic nuclei (e.g., ¹H, ¹³C, ¹¹B), researchers can track the transformation of reactants to products and identify transient intermediates.

Research Findings:

¹¹B NMR: This technique is uniquely suited to studying arylboronic acids as it directly probes the boron atom. The chemical shift and line shape of the ¹¹B signal are highly sensitive to the coordination environment of the boron. A trigonal planar boronic acid typically shows a broad signal, whereas a tetrahedral boronate species, formed by coordination with a Lewis base (like the hydroxide (B78521) ion required in Suzuki-Miyaura couplings), gives a sharper signal at a different chemical shift. nd.edu This allows for the direct observation of the "ate" complex formation, a key step in many cross-coupling reactions. nd.edued.ac.uk

¹H and ¹³C NMR: These standard NMR techniques are used to monitor changes in the organic framework of the molecule during a reaction, such as the Suzuki-Miyaura coupling. The disappearance of reactant signals and the appearance of product signals can be integrated to determine reaction kinetics. ed.ac.uk

Multi-Nuclear & In-Situ Studies: Combining ¹H, ¹¹B, and sometimes ¹⁹F NMR (if a fluorine-containing reagent is used) in in-situ studies allows for the dissection of complex competing reaction pathways, such as protodeboronation versus cross-coupling. ed.ac.uk Such studies have been critical in building detailed kinetic models and understanding the factors that control reaction efficiency. ed.ac.uknih.gov Practical challenges, such as the tendency of boronic acids to form oligomeric anhydrides (boroxines) which can complicate spectra, can often be overcome by using specific solvents like deuterated methanol (B129727) or by converting the acid to a diethanolamine (B148213) adduct for analysis. reddit.com

Table 3: Application of Multi-Nuclear NMR in Studying 5-Chlorobiphenyl-3-ylboronic Acid Reactions

| Nucleus | Information Gained | Example Application |

|---|---|---|

| ¹¹B | Boron coordination state (trigonal vs. tetrahedral), formation of "ate" complexes. | Direct observation of the boronate intermediate [ArB(OH)₃]⁻ in a Suzuki-Miyaura coupling reaction. nd.edu |

| ¹H | Changes in the aromatic and substituent protons. | Monitoring the disappearance of reactant aryl proton signals and the appearance of new biphenyl (B1667301) proton signals in the product. |

| ¹³C | Changes in the carbon skeleton, kinetic isotope effect (KIE) studies. | Using ¹³C-labeled substrates to measure KIEs and elucidate the rate-determining step, such as transmetalation. nih.gov |

| ¹⁹F | If applicable, monitoring fluorine-containing reagents or products. | Tracking the consumption of a fluorinated coupling partner or catalyst ligand. ed.ac.uk |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are valuable for monitoring reaction progress by tracking changes in specific chemical bonds and functional groups. jascoinc.comyoutube.com

Research Findings: For 5-Chlorobiphenyl-3-ylboronic acid, key functional groups produce characteristic vibrational bands.

IR Spectroscopy: The B-O-H functional group of the boronic acid gives rise to characteristic stretches. A particularly diagnostic band for boronic acids is the B-O stretching vibration, which typically appears in the 1330-1380 cm⁻¹ region. acs.orgmdpi.com The broad O-H stretch is also present around 3200-3400 cm⁻¹. During a reaction, such as dehydration to form the boroxine (B1236090) anhydride (B1165640) or esterification to a boronate ester, these bands will change significantly. Systematic studies have shown that IR can be used to diagnostically distinguish between boronic acid, boroxine, and boronate ester species, which is vital for understanding the state of the reagent under reaction conditions. acs.org

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to non-polar bonds. For this molecule, it can provide clear signals for the aromatic ring C-C stretching modes and the C-Cl stretch. The Raman spectra of chlorobiphenyl isomers show distinct patterns that can be used for identification. researchgate.net For example, 3-chlorobiphenyl (B164846) exhibits a strong characteristic peak around 680 cm⁻¹, which is absent in other isomers. researchgate.net This "fingerprint" can be used to confirm the identity of the main chlorinated biphenyl structure.

Table 4: Key Vibrational Frequencies for 5-Chlorobiphenyl-3-ylboronic Acid

| Wavenumber (cm⁻¹) | Assignment | Technique | Significance |

|---|---|---|---|

| ~3400-3200 | O-H stretch (broad) | IR | Indicates presence of the boronic acid -OH groups. Disappears upon boroxine formation. |

| ~1600 | Aromatic C=C stretch | IR, Raman | Confirms the presence of the biphenyl rings. |

| ~1350 | B-O stretch | IR | Diagnostic for the boronic acid functional group. acs.orgmdpi.com |

| ~1280 | Inter-ring C-C stretch | Raman | Characteristic of the biphenyl linkage. researchgate.net |

| ~1000 | Ring breathing mode | Raman | Part of the aromatic fingerprint. |

| ~680 | C-C-C in-plane bend | Raman | Strong peak characteristic of 3-substituted chlorobiphenyls. researchgate.net |

| ~1150 | B-C stretch | IR | Indicates the carbon-boron bond. researchgate.net |

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of compounds and, through fragmentation analysis, their structure. In the context of reaction analysis, advanced MS techniques can intercept and identify short-lived reaction intermediates.

Research Findings: Soft ionization techniques like nano-electrospray ionization (nanoESI-MS) are particularly powerful for studying reaction mechanisms. nsf.gov Researchers have successfully used nanoESI-MS to monitor a Suzuki-Miyaura cross-coupling reaction in real-time. By analyzing the reaction mixture directly, they could simultaneously detect the palladium precatalyst, the active Pd(0) catalyst, key catalytic intermediates (such as the oxidative addition product), reagents, and the final coupled product. nsf.gov

This approach provides direct experimental evidence for species that are often only postulated in catalytic cycles. For a reaction involving 5-Chlorobiphenyl-3-ylboronic acid and an aryl halide with a palladium catalyst, MS could be used to identify:

The boronate "ate" complex [5-Cl-Biphenyl-3-B(OH)₃]⁻.

The oxidative addition intermediate, e.g., [Aryl-Pd(II)-(Ligand)₂-Halide].

Pre-transmetalation intermediates where the boronic acid coordinates to the palladium center. acs.org

The final product, confirmed by its exact mass using High-Resolution Mass Spectrometry (HRMS). rsc.org

The ability to observe these fleeting species provides invaluable insight into the step-by-step mechanism of the reaction, helping to optimize conditions and develop more efficient catalysts. nsf.govacs.org

X-ray Crystallography of Derivatives and Metal Complexes

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystal. This methodology is instrumental in elucidating the precise molecular geometry, bond lengths, bond angles, and intermolecular interactions of crystalline solids. For complex organic molecules such as derivatives of 5-Chlorobiphenyl-3-ylboronic acid, X-ray crystallography can confirm stereochemistry, reveal subtle conformational features, and detail the supramolecular architecture established through interactions like hydrogen bonding and π–π stacking.

A pertinent example is the crystal structure analysis of (2',3,6'-trichloro-biphenyl-2-yl)boronic acid, which was crystallized as a tetrahydrofuran (B95107) (THF) monosolvate. nih.govnih.gov The findings from this study highlight key structural features that are influenced by the presence of multiple chlorine substituents and the boronic acid group, which can be extrapolated to understand the potential behavior of 5-Chlorobiphenyl-3-ylboronic acid derivatives in the solid state.

The investigation revealed that the boronic acid group adopts a syn-anti conformation. nih.govnih.gov A significant steric hindrance imposed by the 2',6'-dichlorophenyl group results in a substantial twist along the carbon-boron bond of 69.2(1)°. nih.govnih.gov Furthermore, the two phenyl rings of the biphenyl system are nearly perpendicular to each other, exhibiting a dihedral angle of 87.9(1)°. nih.govnih.gov This pronounced twist is a direct consequence of the steric strain induced by the ortho-chlorine substituents.

In the crystal lattice, the molecules of (2',3,6'-trichloro-biphenyl-2-yl)boronic acid form centrosymmetric dimers through intermolecular O-H···O hydrogen bonds, creating an R22(8) graph set motif. nih.gov The hydroxyl groups of the boronic acid are also involved in hydrogen bonding with the oxygen atom of the THF solvent molecule. nih.govnih.gov Additionally, Cl···Cl halogen-bonding interactions are observed, linking the dimers into chains. nih.govnih.gov

The crystallographic data for the (2',3,6'-trichloro-biphenyl-2-yl)boronic acid tetrahydrofuran monosolvate are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₈BCl₃O₂·C₄H₈O |

| Formula Weight | 389.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.1568 (4) |

| b (Å) | 8.1251 (2) |

| c (Å) | 15.2281 (4) |

| β (°) | 101.995 (1) |

| Volume (ų) | 1712.11 (8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.511 |

| B-C Bond Length (Å) | 1.5907 (16) |

| B-O Bond Lengths (Å) | 1.3514 (14), 1.3641 (14) |

| Phenyl-Phenyl Dihedral Angle (°) | 87.9 (1) |

| C-C-B-O Torsion Angle (°) | 69.2 (2) |

Future Research Directions and Emerging Paradigms for Arylboronic Acid Chemistry

Expansion of Sustainable Catalytic Systems for Boronylation and Cross-Coupling

A significant thrust in modern chemistry is the development of sustainable catalytic systems, and the synthesis and application of arylboronic acids are no exception. The reliance on palladium, a precious and costly metal, for cross-coupling reactions has prompted a search for more earth-abundant and environmentally benign alternatives. digitellinc.com

Future research will likely intensify the focus on catalysts based on first-row transition metals such as iron, copper, and nickel. digitellinc.com Iron, in particular, is an attractive candidate due to its high natural abundance, low cost, and low toxicity. digitellinc.com While iron-catalyzed Miyaura borylation systems are still underdeveloped compared to their palladium counterparts, preliminary studies have shown promise in the borylation of aryl chlorides and triflates. digitellinc.com The development of robust and versatile iron-based catalysts could revolutionize the synthesis of arylboronic acids, making the process more economical and sustainable. digitellinc.com

Furthermore, the principles of green chemistry are being integrated into catalytic system design. This includes the use of environmentally friendly solvents, such as water, and the development of recyclable catalysts. rsc.org For instance, palladium nanoparticles supported on bio-char have been shown to be effective and recyclable catalysts for Suzuki-Miyaura cross-coupling reactions in aqueous media. rsc.org The exploration of such systems will continue to be a priority, aiming to minimize waste and environmental impact.

Another avenue of research is the development of photocatalytic systems for borylation reactions. Visible-light-driven processes, utilizing sustainable photocatalysts like carbon dots, offer a green alternative to traditional methods. acs.org These systems can operate under mild conditions and have shown potential for scalability, including in continuous flow reactors. acs.org

Development of Novel Reactivity Modes for Arylboronic Acids

Historically, arylboronic acids have been predominantly used as nucleophilic partners in cross-coupling reactions. rsc.org However, researchers are increasingly exploring new modes of reactivity that expand their synthetic utility. This includes leveraging the Lewis acidity of the boron atom and the reversible covalent interactions with hydroxyl groups to achieve diverse catalytic transformations. acs.orgrsc.org

Arylboronic acids are now being employed as catalysts themselves in a variety of organic reactions. rsc.orgresearchgate.net This concept, known as boronic acid catalysis (BAC), allows for the activation of alcohols and carboxylic acids under mild conditions, promoting reactions such as Friedel-Crafts-type alkylations and amidations. rsc.org This approach offers a more atom-economical alternative to traditional methods that require stoichiometric activation of hydroxyl groups. rsc.org

The dual reactivity of boronic acid derivatives is also being exploited. For example, N-methyliminodiacetic acid (MIDA) boronates, which are stable derivatives of boronic acids, can act as both a protecting group and a directing group for C-H functionalization. rsc.org This allows for the selective modification of the aryl ring at positions that are typically difficult to access. rsc.org

Furthermore, the development of novel reactions that go beyond traditional cross-coupling is a key area of interest. This includes the use of arylboronic acids in reactions such as C-alkylation, allylation, and even in the generation of carbon-centered radicals through photoredox catalysis. acs.orgacs.org These new reactivity modes significantly broaden the synthetic chemist's toolkit and enable the construction of complex molecular architectures from readily available arylboronic acid building blocks.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The increasing complexity of modern drug discovery and materials science demands faster and more efficient methods for synthesizing and screening large libraries of compounds. Automated synthesis platforms, coupled with high-throughput experimentation (HTE), are becoming indispensable tools in this endeavor. google.comnih.gov Arylboronic acids and their derivatives are well-suited for integration into these automated workflows due to their stability and versatile reactivity. google.com

The development of robust and shelf-stable boronic acid surrogates, such as MIDA boronates, has been a key enabler for automated synthesis. google.com These compounds can be used in iterative cross-coupling reactions on robotic platforms, allowing for the rapid assembly of complex small molecules. google.comunimi.it The ability to perform multiple reaction steps in an automated fashion significantly accelerates the synthesis of compound libraries for biological screening. unimi.it

Future research in this area will focus on expanding the scope of reactions that can be performed on automated platforms. This includes not only Suzuki-Miyaura cross-coupling but also other C-C and C-heteroatom bond-forming reactions involving arylboronic acids. google.com The development of standardized protocols and modular hardware will be crucial for the widespread adoption of these technologies. nih.gov

Moreover, the data generated from HTE can be used to train machine learning algorithms to predict reaction outcomes and optimize reaction conditions. nih.gov This data-driven approach to synthesis will enable the rapid discovery of new reactions and the efficient synthesis of target molecules with desired properties. nih.gov The integration of arylboronic acid chemistry into these autonomous platforms will undoubtedly accelerate the pace of innovation in chemical synthesis. nih.gov

Exploration of Bio-Inspired Catalysis for Boronic Acid Transformations

Nature provides a rich source of inspiration for the development of new and efficient catalytic systems. Bio-inspired catalysis seeks to mimic the principles of enzymatic catalysis to achieve high selectivity and activity under mild conditions. acs.org The application of these principles to boronic acid chemistry is a promising and rapidly emerging field. scitechdaily.com

One exciting development is the creation of "designer enzymes" that incorporate boronic acid moieties into their active sites. scitechdaily.comtechexplorist.com By using an expanded genetic code, researchers have been able to introduce non-natural amino acids containing boronic acid groups into proteins. techexplorist.com These artificial enzymes can then be evolved through directed evolution to catalyze specific reactions with high efficiency and enantioselectivity. scitechdaily.comtechexplorist.com This approach has the potential to provide green and sustainable alternatives to traditional chemical catalysts for a wide range of transformations. scitechdaily.com

Another area of bio-inspired research is the use of flavin photocatalysts for the generation of carbon-centered radicals from boronic acids in aqueous media. acs.org This system mimics natural photoredox processes and allows for the formation of C-C bonds under biocompatible conditions. acs.org The ability to perform these reactions in water is a significant advantage from a green chemistry perspective. acs.org

The development of bio-inspired catalytic systems for boronic acid transformations is still in its early stages, but it holds immense promise for the future. By harnessing the power of biology, chemists can create highly selective and sustainable methods for the synthesis of complex molecules.

Computational Design of New Arylboronic Acid Reagents with Enhanced Reactivity or Selectivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and it is increasingly being applied to the design of new reagents and catalysts. mdpi.com The computational design of new arylboronic acid reagents with tailored properties is a key area of future research that promises to accelerate the discovery of novel and useful compounds. nih.gov

Quantum chemical calculations can be used to predict the reactivity and selectivity of arylboronic acids in various reactions. mdpi.com For example, computational methods can be used to calculate the pKa of arylboronic acids, which is a crucial parameter for understanding their reactivity. mdpi.com This information can then be used to design new reagents with optimized electronic and steric properties for a specific application.

Computational studies can also provide valuable insights into reaction mechanisms. acs.org By modeling the transition states of a reaction, chemists can understand the factors that control its outcome and design new catalysts or reagents that favor the desired pathway. acs.org This knowledge-based approach to reagent design is much more efficient than traditional trial-and-error methods.

Furthermore, computational screening can be used to rapidly evaluate large virtual libraries of arylboronic acid derivatives for their potential as drug candidates or functional materials. mdpi.com This allows researchers to prioritize the synthesis of the most promising compounds, saving time and resources. The synergy between computational design and experimental synthesis will be a powerful engine for innovation in arylboronic acid chemistry.

Data Tables

Table 1: Properties of 5-Chlorobiphenyl-3-ylboronic acid

| Property | Value |

| CAS Number | 1186403-21-3 dempochem.combldpharm.com |

| Molecular Formula | C12H10BClO2 dempochem.com |

| Appearance | Solid |

| Purity | >95% |

| Storage | 2-8°C, sealed in dry conditions |

Note: The data in this table is compiled from various chemical supplier websites and should be used for informational purposes only.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chlorobiphenyl-3-ylboronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple aryl halides with boronic acids. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability in air .

- Solvent system : Mixed polar solvents (e.g., THF/H₂O) to balance reactivity and solubility .

- Temperature : 80–100°C under inert atmosphere to prevent boronic acid oxidation .

- Purification : Column chromatography or recrystallization to achieve >97% purity, verified by HPLC .

Q. How should researchers characterize the structural and chemical purity of 5-Chlorobiphenyl-3-ylboronic acid?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm biphenyl substitution patterns and chlorine/boron positioning .

- Mass spectrometry (MS) : High-resolution MS for molecular weight validation .

- X-ray crystallography : To resolve ambiguities in stereochemistry or tautomeric equilibria, as seen in fluoro-substituted analogs .

- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) to quantify impurities .

Q. What are the stability considerations for storing and handling 5-Chlorobiphenyl-3-ylboronic acid?

- Methodological Answer :

- Storage : Refrigerate at 0–6°C in airtight, moisture-resistant containers to prevent hydrolysis of the boronic acid group .

- Handling : Use inert gas (N₂/Ar) during weighing to minimize oxidation. Avoid prolonged exposure to light, which can degrade biphenyl systems .

- Decomposition indicators : Monitor for color changes (yellowing) or precipitate formation, signaling oxidation or boronic acid dimerization .

Advanced Research Questions

Q. How does the electronic and steric profile of 5-Chlorobiphenyl-3-ylboronic acid influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic effects : The chlorine substituent acts as an electron-withdrawing group, enhancing electrophilicity at the boron center and accelerating transmetallation in Suzuki reactions .

- Steric hindrance : The biphenyl backbone may reduce coupling efficiency with bulky substrates; computational modeling (DFT) can predict steric clashes .

- Optimization strategies : Adjust ligand-to-catalyst ratios (e.g., use bidentate ligands) to stabilize intermediates and improve yields .

Q. How can researchers resolve contradictions in reported catalytic activity data for reactions involving this compound?

- Methodological Answer :

- Source analysis : Discrepancies often arise from variations in catalyst loading, solvent purity, or moisture levels during synthesis. Replicate experiments under controlled conditions (e.g., glovebox for air-sensitive steps) .

- Meta-analysis : Compare datasets using standardized metrics (e.g., turnover frequency) to isolate methodological biases, as demonstrated in receptor-response modeling studies .

- Cross-validation : Validate results with alternative techniques (e.g., kinetic isotope effects) to confirm mechanistic pathways .

Q. What are the long-term stability implications of using 5-Chlorobiphenyl-3-ylboronic acid in aqueous versus anhydrous reaction systems?

- Methodological Answer :

- Hydrolysis risk : Prolonged aqueous exposure leads to boronic acid degradation into phenol derivatives. Monitor via ¹¹B NMR to detect boronate ester formation .

- Anhydrous systems : While stable, trace moisture can induce side reactions. Use molecular sieves or drying agents (e.g., MgSO₄) in non-polar solvents .

- Accelerated aging studies : Conduct stability tests at elevated temperatures (40–60°C) to model long-term storage effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.